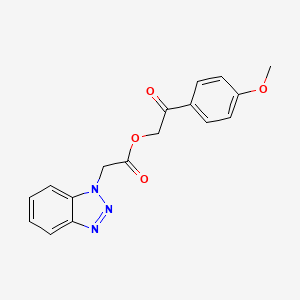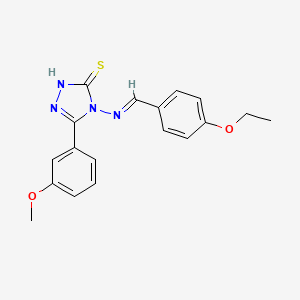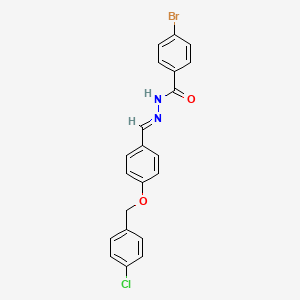![molecular formula C25H22ClN3O3S2 B12025476 N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 618431-94-0](/img/structure/B12025476.png)
N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-clorofenil)-2-{[3-(4-metoxifenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida es un complejo compuesto orgánico que pertenece a la clase de benzotieno[2,3-d]pirimidinas
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-clorofenil)-2-{[3-(4-metoxifenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida generalmente implica reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación del núcleo de benzotieno[2,3-d]pirimidina, seguido de la introducción de los grupos 4-clorofenilo y 4-metoxifenilo. El paso final implica la formación del enlace acetamida.
Métodos de Producción Industrial
Los métodos de producción industrial para tales compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfona.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y Condiciones Comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA)
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4)
Reactivos de sustitución: Halógenos, agentes nitrantes, agentes sulfonantes
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfona, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, el compuesto puede estudiarse por sus posibles interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos. Sus características estructurales pueden permitirle unirse a objetivos específicos, influyendo en los procesos biológicos.
Medicina
Las posibles aplicaciones medicinales del compuesto incluyen su uso como un compuesto principal para el desarrollo de nuevos medicamentos. Su actividad biológica puede explorarse para fines terapéuticos, como efectos antiinflamatorios, anticancerígenos o antimicrobianos.
Industria
En el sector industrial, el compuesto puede utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas. Sus propiedades únicas se pueden aprovechar para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de N-(4-clorofenil)-2-{[3-(4-metoxifenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La unión del compuesto a estos objetivos puede modular su actividad, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-clorofenil)-2-{[3-(4-metoxifenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida
- N-(4-clorofenil)-2-{[3-(4-metoxifenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida
Singularidad
La singularidad de N-(4-clorofenil)-2-{[3-(4-metoxifenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida radica en sus características estructurales específicas, como la presencia del núcleo de benzotieno[2,3-d]pirimidina y la combinación de grupos 4-clorofenilo y 4-metoxifenilo. Estas características contribuyen a sus propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
618431-94-0 |
|---|---|
Fórmula molecular |
C25H22ClN3O3S2 |
Peso molecular |
512.0 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22ClN3O3S2/c1-32-18-12-10-17(11-13-18)29-24(31)22-19-4-2-3-5-20(19)34-23(22)28-25(29)33-14-21(30)27-16-8-6-15(26)7-9-16/h6-13H,2-5,14H2,1H3,(H,27,30) |
Clave InChI |
PGMGNDULCJXGEE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)Cl)SC5=C3CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-1-benzyl-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12025393.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12025396.png)




![(5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025416.png)

![4-Tert-butyl-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}benzohydrazide](/img/structure/B12025422.png)


![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025456.png)
![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12025457.png)

